N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide, also known as CMF-019, is a synthetic compound that belongs to the class of thiazole derivatives. It has been studied for its potential applications in the field of medicinal chemistry, specifically as an anti-cancer agent.
Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the interaction with thiourea, different aromatic aldehydes, and cyclocondensation processes. These methods have led to the creation of derivatives with potential biological activities. Notably, a synthesis approach involved the reaction of N-(4-chlorophenyl)-3-oxobutanamide with thiourea and different aromatic aldehydes, followed by cyclocondensation of tetrahydropyrimidine-2-thiones with 1,2-dibromoethane to produce thiazolopyrimidine derivatives (Akbari et al., 2008).
Antimicrobial Activities : Some synthesized derivatives demonstrated significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents. These findings highlight the relevance of these compounds in developing new antimicrobial strategies (Akbari et al., 2008).
Anticancer Potential
Thiophene and Thiazolopyrimidine Derivatives : Further research into thiophene-based compounds has uncovered their potential for in vitro cytotoxicity, indicating their usefulness in anticancer drug development. These studies focused on the synthesis of thiophene and thiazolopyrimidine derivatives, evaluating their efficacy against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Novel Thiazole-5-Carboxamide Derivatives : Another study synthesized novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, assessing their anticancer activity against specific cancer cell lines. This research found that certain derivatives exhibited high activity, offering a basis for further exploration in anticancer therapy (Cai et al., 2016).
Mechanism of Action
Target of Action
The primary target of NSC672768 is the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .
Mode of Action
NSC672768, a highly selective and orally bioavailable small molecule, disrupts the menin-KMT2A protein-protein interaction . This disruption induces differentiation and blocks the progression of KMT2A-r or NPM1c AML and B-cell ALL .
Biochemical Pathways
The disruption of the menin-KMT2A interaction by NSC672768 affects the HOX/Meis1 stemness genes and induces differentiation genes in KMT2A- or NPM1-altered leukemic cells . The compound exhibits synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A-r in vitro .
Pharmacokinetics
It is known that the compound is orally bioavailable
Result of Action
The result of NSC672768’s action is the induction of differentiation followed by cell death . This effect enhances the mechanisms of action triggered by venetoclax plus azacitidine, which primarily drives apoptosis by displacing anti-apoptotic proteins .
properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-3-5-13(6-4-11)18-20-12(2)16(23-18)17(22)21-15-9-7-14(19)8-10-15/h3-10H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIZAPQFYIETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.